molecular formula C22H30N6O10S B14496334 Cefuroxime lysine CAS No. 65527-51-7

Cefuroxime lysine

Cat. No.: B14496334
CAS No.: 65527-51-7
M. Wt: 570.6 g/mol
InChI Key: CWTDDXMYNOJAMX-QWFHXNHVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cefuroxime lysine involves the reaction of cefuroxime with lysine. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Cefuroxime lysine undergoes various chemical reactions, including:

    Hydrolysis: The compound can hydrolyze under acidic or basic conditions.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Hydrolysis: Typically involves water and an acid or base catalyst.

    Oxidation: May involve oxidizing agents like hydrogen peroxide.

    Reduction: Can be achieved using reducing agents such as sodium borohydride.

Major Products:

Scientific Research Applications

Cefuroxime lysine has a wide range of applications in scientific research:

Mechanism of Action

Cefuroxime lysine exerts its antibacterial effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis. The lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins .

Comparison with Similar Compounds

    Cefuroxime Sodium: Another form of cefuroxime with similar antibacterial properties but less water solubility and more irritation to veins.

    Cefotaxime: A third-generation cephalosporin with a broader spectrum of activity.

Comparison:

This compound stands out due to its improved solubility and reduced irritation, making it a preferred choice for intravenous administration.

Properties

CAS No.

65527-51-7

Molecular Formula

C22H30N6O10S

Molecular Weight

570.6 g/mol

IUPAC Name

(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid

InChI

InChI=1S/C16H16N4O8S.C6H14N2O2/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20;7-4-2-1-3-5(8)6(9)10/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24);5H,1-4,7-8H2,(H,9,10)/b19-9-;/t10-,14-;5-/m10/s1

InChI Key

CWTDDXMYNOJAMX-QWFHXNHVSA-N

Isomeric SMILES

CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O.C(CCN)C[C@@H](C(=O)O)N

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O.C(CCN)CC(C(=O)O)N

Origin of Product

United States

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